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Compound Focus: Tenalisib

CAS No.: 1639417-53-0

Cat. No.: S549008

Tenalisib (RP6530) is a novel, orally available, and highly selective dual phosphoinositide 3-kinase (PI3K)
6/y inhibitor with promising therapeutic application in relapsed/refractory T-cell lymphomas (TCL),
including cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL) [1]. The PI3K
pathway is a crucial cellular signaling node that regulates oncogenic processes such as cell proliferation,
survival, and migration [1]. The 6 and y isoforms of PI3K are predominantly expressed in hematopoietic
cells, making them attractive targets for lymphoma therapy [1]. Tenalisib exhibits nanomolar inhibitory
potency against both PI3K§ (ICso = 24.5 nM) and PI3Ky (ICso = 33.2 nM), with selectivity over a and f3
isoforms exceeding 300-fold and 100-fold, respectively [2].

Beyond its primary PI3K &/y inhibition, tenalisib's metabolite, IN0385, acts as an inhibitor of salt-inducible
kinase 3 (SIK3), potentially contributing to its overall anti-tumor activity through modulation of additional
signaling pathways involved in tumorigenesis [3]. Preclinical studies have demonstrated that tenalisib
induces apoptotic and anti-proliferative activity in patient-derived primary T-cell lymphoma lines and shows
efficacy in mouse T-cell leukemia xenograft models [1]. The strategic combination of tenalisib with histone
deacetylase (HDAC) inhibitors like romidepsin has shown synergistic anti-tumor potential in vitro, providing

the rationale for clinical combination studies in TCL [3].

Clinical Efficacy Data

Monotherapy Activity
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The initial phase I/Ib study (NCT02567656) evaluated tenalisib as a single agent in patients with
relapsed/refractory T-cell lymphoma. In this study, patients received tenalisib orally in 28-day cycles at

doses ranging from 200 to 800 mg twice daily [1].

Table 1: Efficacy of Tenalisib Monotherapy in Relapsed/Refractory T-Cell Lymphoma

Parameter Results (N=35 evaluable patients)

Overall Response Rate (ORR) 45.7%

Complete Response (CR) 3 patients (8.6%)

Partial Response (PR) 13 patients (37.1%)

Median Duration of Response (DOR) 4.9 months

Responding Tumors Marked downregulation of CD30, IL-31, and IL-32a

The study established 800 mg twice daily in a fasting state as the maximum tolerated dose (MTD), with two
dose-limiting toxicities occurring in the 800 mg fed cohort [1]. Pharmacokinetic analysis revealed rapid

absorption with a median half-life of 2.28 hours, supporting the twice-daily dosing regimen [1].

Combination Therapy with Romidepsin

Based on the monotherapy activity and preclinical synergy, a phase I/Il study (NCT03770000) evaluated
tenalisib in combination with romidepsin in patients with relapsed/refractory TCL [3]. This multicenter trial
enrolled patients who had received more than one prior therapy, with 64% being refractory to their last
treatment line [4]. The median number of prior therapies was three, and most patients (67%) had stage I1I/IV

disease at enrollment [4].

Table 2: Efficacy of Tenalisib and Romidepsin Combination in Relapsed/Refractory T-Cell Lymphoma

Parameter Overall (N=27) PTCL (n=12) CTCL (n=15)

Overall Response Rate (ORR) 63.0% 75.0% 53.3%

© 2026 Smolecule. All rights reserved. 2/9 Tech Support


https://www.smolecule.com/products/s549008?utm_src=pdf-body
https://www.smolecule.com/products/s549008?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7463651/
https://www.smolecule.com/products/s549008?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7463651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7463651/
https://www.smolecule.com/products/s549008?utm_src=pdf-body
https://www.haematologica.org/article/view/haematol.2022.281875
https://www.sciencedirect.com/science/article/pii/S0006497121033395
https://www.sciencedirect.com/science/article/pii/S0006497121033395
https://www.smolecule.com/products/s549008?utm_src=pdf-body
https://www.smolecule.com/products/s549008?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Parameter Overall (N=27) PTCL (n=12) CTCL (n=15)
Complete Response (CR) 25.9% (7 patients) 50.0% (6 patients) 6.7% (1 patient)
Partial Response (PR) 37.0% (10 patients) 25.0% (3 patients) 46.7% (7 patients)
Median Duration of Response (DOR) 5.03 months 5.03 months 3.8 months

The dose escalation phase of the study identified no dose-limiting toxicities, leading to the recommendation
of tenalisib 800 mg twice daily orally with romidepsin 14 mg/m? intravenous as the recommended Phase II
dose (RP2D) [3] [4]. Notably, three of the six PTCL patients who achieved CR were successfully bridged to
transplant [4]. A published case report further reinforces the potential of this combination, describing a
patient with relapsed/refractory Sézary Syndrome who achieved complete remission with the tenalisib-

romidepsin combination and maintained long-duration CR with tenalisib monotherapy maintenance [5].

Detailed Experimental Protocols

Clinical Dosing and Administration Protocol
Study Design: The tenalisib and romidepsin combination was evaluated in an open-label, non-randomized,
multicenter phase I/II study (NCT03770000) [3]. The protocol included:

e Phase | (Dose Escalation): A 3+3 design to determine the maximum tolerated dose (MTD) and/or
recommended Phase Il dose (RP2D) [3].

¢ Phase Il (Dose Expansion): Expansion cohorts to assess safety and anti-tumor activity at the
MTD/RP2D, with separate enrollment for PTCL and CTCL patients [3].

Dosing Regimen:

¢ Tenalisib: Administered orally twice daily (BID), 1 hour before meals, continuously through 28-day
cycles [3].
¢ Romidepsin: Administered intravenously over 4 hours on Days 1, 8, and 15 of each 28-day cycle [3].

Dose Escalation Scheme:

e Cohort 1: Tenalisib 400 mg BID + Romidepsin 12 mg/m?
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e Cohort 2: Tenalisib 600 mg BID + Romidepsin 12 mg/m?
e Cohort 3: Tenalisib 800 mg BID + Romidepsin 14 mg/m? [3]

Treatment Duration: Treatment continued until disease progression, unacceptable toxicity, or
discontinuation from the study. Patients who completed two years of treatment in the monotherapy study or

benefitted from the combination treatment could be moved to a compassionate use protocol [1] [4].

Response Assessment Protocol

Disease Evaluation:

e PTCL Patients: Response was evaluated according to the Lugano Classification [3].
e CTCL Patients: Response was assessed using the global response score [3].

Assessment Schedule: Tumor assessments were conducted at baseline and at regular intervals during
treatment. For efficacy analysis, the modified intent-to-treat (mITT) population was used, comprising
patients who received at least one dose of the study drug and provided at least one post-baseline efficacy

assessment [3] [4].

Pharmacokinetic Assessment Protocol

Sample Collection: In the dose escalation phase, complete PK assessments were performed on Day 1 of
Cycles 1 and 2, with pre-dose samples collected at additional time points (Day 8 and Day 15 of Cycles 1 and
2, Day 1 and Day 15 of Cycles 3 and 4, and pre-dose on Cycle 5 and beyond) [1]. In the expansion phase,

samples were collected pre-dose on Day 1 from Cycle 1 to Cycle 8 [1].

PK Parameters: The key pharmacokinetic parameters assessed included:

Maximum plasma concentration (Cmax)
Time to maximum plasma concentration (Tmax)

Area under the plasma concentration-time curve (AUC)
Elimination half-life (T%2) [1]

Drug-Drug Interaction: Extensive PK assessments were planned to rule out any interactions between
tenalisib and romidepsin, given their overlapping metabolic pathways [3]. The study concluded that co-

administration did not significantly alter the pharmacokinetics of either agent [4].
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Signaling Pathways and Mechanism of Action

The therapeutic effect of tenalisib, particularly in combination with romidepsin, arises from the synergistic

interaction of two distinct but complementary mechanisms of action. The following diagram illustrates the

key signaling pathways involved and their modulation by this combination therapy.
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The diagram above illustrates the dual mechanisms of tenalisib and romidepsin. Tenalisib primarily inhibits
PI3K &/y isoforms, downstream AKT phosphorylation, and mTOR signaling, ultimately disrupting processes

essential for cancer cell survival and proliferation [1] [2]. Additionally, its metabolite inhibits SIK3, which

Epigenetic Modulation by Romidepsin
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may contribute to its overall anti-tumor effect [3]. Romidepsin, as an HDAC inhibitor, modulates epigenetic
regulation by increasing histone acetylation, leading to altered gene expression, induction of apoptosis, and
cell cycle arrest [3]. Preclinical in vitro studies in T-cell lymphoma lines suggest that concurrently targeting

these complementary pathways produces synergistic anti-tumor activity [3].

Safety and Tolerability Profile

Monotherapy Safety

In the phase I/Ib monotherapy study, tenalisib demonstrated an acceptable safety profile [1]. The most
frequently reported treatment-emergent adverse events (TEAEs) were fatigue (45%) and transaminase
elevations (33%) [1]. The most common Grade >3 TEAE was transaminase elevation (21%) [1]. Two dose-
limiting toxicities occurred in the 800 mg fed cohort, leading to the establishment of 800 mg twice daily in a

fasting state as the maximum tolerated dose [1].

Combination Therapy Safety

The combination of tenalisib with romidepsin demonstrated a manageable safety profile with no unexpected
toxicities [3] [4]. The most frequent treatment-emergent adverse events of any grade reported in >15% of
patients were nausea, thrombocytopenia, increased aspartate aminotransferase, increased alanine
aminotransferase, decreased appetite, neutropenia, vomiting, fatigue, anemia, dysgeusia, weight loss,

diarrhea, and hypokalemia [3].

Table 3: Safety Profile of Tenalisib and Romidepsin Combination

Adverse Event All Grades Grade =3
Nausea 73% 0%
Thrombocytopenia 57% 21%
Fatigue 54% 6%
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Adverse Event All Grades Grade =3
AST Elevation 33% 6%
ALT Elevation 27% 18%
Neutropenia 27% 15%
Vomiting 27% 0%
Decreased Appetite 27% 0%
Anemia 24% 12%
Dysgeusia 21% 0%
Weight Loss 18% 0%
Diarrhea 15% 0%
Hypokalemia 15% 3%

Twenty-three patients (69.7%) experienced related grade >3 treatment-emergent adverse events [3]. Among
CTCL patients, five treatment-related TEAEs led to drug discontinuation: sepsis, ALT elevation, GGT
elevation, rash, and dysgeusia [4]. No PTCL patients discontinued the study drug due to related TEAEs [4].
Incidences of TEAEs leading to drug interruption (72%) and dose reduction (45%) were similar between

PTCL and CTCL groups [4].

Discussion and Future Directions

Tenalisib has emerged as a promising therapeutic agent for relapsed/refractory T-cell lymphomas, both as a
monotherapy and in combination with romidepsin. The clinical data demonstrate consistent anti-tumor
activity across CTCL and PTCL subtypes, with a manageable safety profile. The overall response rate of
45.7% with monotherapy and 63.0% with combination therapy compares favorably with existing approved

agents for TCL, particularly considering the heavily pretreated patient population in these studies [1] [3].
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The combination of tenalisib with romidepsin represents a rational therapeutic approach based on strong
preclinical synergy and non-overlapping toxicity profiles. The observed downregulation of CD30, IL-31, and
IL-32a in responding tumors provides insight into potential biomarkers of response that warrant further
investigation [1]. The ability to bridge responding patients to transplant in the combination study is
particularly noteworthy, as this can potentially offer curative intent for some patients with relapsed/refractory

disease [4].

Future development should focus on optimizing patient selection through biomarker identification, exploring
sequencing strategies with other approved agents, and investigating tenalisib in earlier lines of therapy. The
ongoing phase I/Il combination study with romidepsin continues to generate valuable data, and further

development of this combination in PTCL patients is being planned based on these encouraging results [1]

[4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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